(3,4-ジクロロフェニル)(2-フェニルモルホリノ)メタノン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

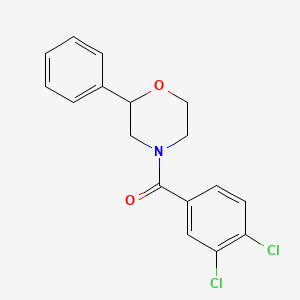

(3,4-Dichlorophenyl)(2-phenylmorpholino)methanone is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a dichlorophenyl group and a phenylmorpholino group attached to a methanone core.

科学的研究の応用

(3,4-Dichlorophenyl)(2-phenylmorpholino)methanone has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials.

作用機序

Target of Action

Related compounds have been shown to interact with various receptors and enzymes, which could provide some insight .

Mode of Action

It’s worth noting that the compound’s interaction with its targets could lead to changes at the molecular and cellular levels, influencing various biochemical processes .

Biochemical Pathways

Related compounds have been shown to influence pathways such as the pi3-kinase pathway and the aryl hydrocarbon receptor (AhR) pathway .

Pharmacokinetics

Similar compounds have been shown to undergo metabolism primarily in the liver, with excretion predominantly occurring via the renal route .

Result of Action

Related compounds have been shown to have various effects, such as preventing neuronal cell death and inducing DNA damage .

Action Environment

Factors such as temperature, ph, and the presence of other compounds could potentially influence its action .

生化学分析

Biochemical Properties

(3,4-Dichlorophenyl)(2-phenylmorpholino)methanone is a derivative of phenylmorpholine . Most such compounds act as releasers of monoamine neurotransmitters, and have stimulant effects . This suggests that (3,4-Dichlorophenyl)(2-phenylmorpholino)methanone may interact with enzymes, proteins, and other biomolecules involved in neurotransmitter release and uptake.

Cellular Effects

The specific cellular effects of (3,4-Dichlorophenyl)(2-phenylmorpholino)methanone are not well-documented in the literature. Similar compounds have been shown to have significant impacts on cell function. For example, some phenylmorpholine derivatives have been found to influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The exact molecular mechanism of action of (3,4-Dichlorophenyl)(2-phenylmorpholino)methanone is not well-understood. Given its structural similarity to phenylmorpholine derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

準備方法

The synthesis of (3,4-Dichlorophenyl)(2-phenylmorpholino)methanone typically involves the reaction of 3,4-dichloroaniline with phosgene to form an isocyanate intermediate, which is then reacted with 2-phenylmorpholine . The reaction conditions often require anhydrous solvents and catalysts to ensure high yields and purity of the final product.

化学反応の分析

(3,4-Dichlorophenyl)(2-phenylmorpholino)methanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to convert the ketone group to an alcohol.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.

類似化合物との比較

(3,4-Dichlorophenyl)(2-phenylmorpholino)methanone can be compared with other similar compounds such as:

3,4-Dichloromethylphenidate: An analogue with increased potency and duration due to chlorination at the meta- and para-positions on the phenyl ring.

(2-((4-bromo-2,6-dichlorophenyl)amino)phenyl)(morpholino)methanone: A compound with a similar structure but with bromine and additional chlorine atoms, used in medicinal chemistry.

生物活性

(3,4-Dichlorophenyl)(2-phenylmorpholino)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dichlorophenyl group and a phenylmorpholino moiety, which contribute to its unique pharmacological profile. The presence of the chlorinated aromatic ring is known to enhance lipophilicity and potentially improve bioavailability.

Biological Activity Overview

Research has indicated that (3,4-Dichlorophenyl)(2-phenylmorpholino)methanone exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains.

- Anticancer Properties : Investigations into its cytotoxic effects have shown promise against various cancer cell lines, indicating potential as an anticancer agent.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which may play a role in its therapeutic effects.

The mechanism of action for (3,4-Dichlorophenyl)(2-phenylmorpholino)methanone is primarily associated with its interaction with molecular targets involved in cell signaling pathways. It is hypothesized that the compound modulates the activity of enzymes and receptors related to cell proliferation and apoptosis.

Research Findings and Case Studies

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of (3,4-Dichlorophenyl)(2-phenylmorpholino)methanone on various cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity against HeLa (human cervical cancer) and CaCo-2 (colon adenocarcinoma) cell lines with IC50 values of 5.6 µM and 7.2 µM respectively .

- Antimicrobial Activity : In vitro tests demonstrated that the compound displayed antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) recorded at 20 µg/mL for both pathogens.

- Enzyme Inhibition : The compound was found to inhibit acetylcholinesterase (AChE) activity in a dose-dependent manner. Inhibition assays revealed an IC50 value of 12 µM, suggesting potential utility in treating conditions like Alzheimer's disease .

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/MIC Value |

|---|---|---|

| Anticancer | HeLa | 5.6 µM |

| CaCo-2 | 7.2 µM | |

| Antimicrobial | Staphylococcus aureus | 20 µg/mL |

| Escherichia coli | 20 µg/mL | |

| Enzyme Inhibition | Acetylcholinesterase | 12 µM |

特性

IUPAC Name |

(3,4-dichlorophenyl)-(2-phenylmorpholin-4-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2NO2/c18-14-7-6-13(10-15(14)19)17(21)20-8-9-22-16(11-20)12-4-2-1-3-5-12/h1-7,10,16H,8-9,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFOKGFAEZSAMQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。